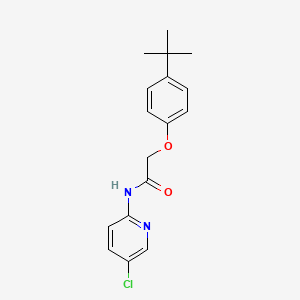
2-(4-tert-butylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by Bayer AG as a nuclear factor kappa B (NF-κB) inhibitor, and since then, it has been used in various research studies to investigate its mechanism of action and potential applications in different fields.
Mécanisme D'action
BAY 11-7082 exerts its effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell proliferation, and survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thus preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as to inhibit the replication of viruses, such as HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 has several advantages and limitations for lab experiments. One of its main advantages is its specificity for the NF-κB pathway, which allows for the investigation of the role of NF-κB in various cellular processes. However, its use in cell culture experiments can be limited by its cytotoxicity at high concentrations, which may affect cell viability and function. Moreover, its effects may vary depending on the cell type and experimental conditions, which may require optimization for each specific experiment.
Orientations Futures
BAY 11-7082 has shown promising results in various preclinical studies, and its potential therapeutic applications are currently being investigated in clinical trials. Some of the future directions for the research on BAY 11-7082 include:
1. Development of novel drugs based on the structure of BAY 11-7082 with improved pharmacological properties and reduced toxicity.
2. Investigation of the potential therapeutic applications of BAY 11-7082 in various diseases, such as cancer, inflammatory disorders, and viral infections.
3. Elucidation of the molecular mechanisms underlying the effects of BAY 11-7082 on different cellular processes, such as apoptosis, autophagy, and DNA damage response.
4. Optimization of the experimental conditions for the use of BAY 11-7082 in cell culture and animal models, to ensure reproducibility and reliability of the results.
5. Identification of biomarkers for the response to BAY 11-7082 treatment, to enable personalized medicine approaches and improve patient outcomes.
In conclusion, BAY 11-7082 is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation, immunity, and cell survival. Despite its limitations, BAY 11-7082 remains a valuable tool for investigating the role of NF-κB in various cellular processes, and its potential applications in different fields warrant further investigation.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride, followed by the reaction of the resulting intermediate with N,N-dimethylacetamide. The final product is obtained by purification through crystallization or column chromatography.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-17(2,3)12-4-7-14(8-5-12)22-11-16(21)20-15-9-6-13(18)10-19-15/h4-10H,11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJAAEQQDVOZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

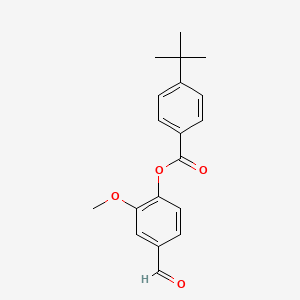
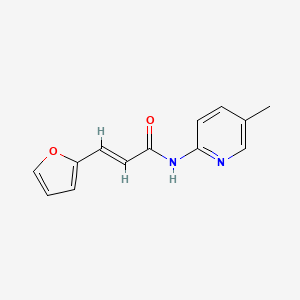

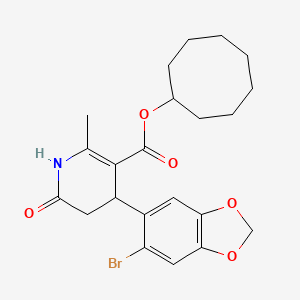
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
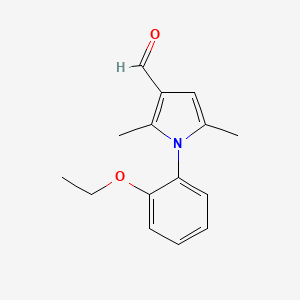
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)